Cas no 55736-69-1 (1-(2-bromo-6-hydroxyphenyl)ethan-1-one)

1-(2-bromo-6-hydroxyphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromo-6-hydroxyphenyl)ethanone
- 1-(2-Bromo-6-hydroxy-phenyl)-ethanone
- ethanone, 1-(2-bromo-6-hydroxyphenyl)-
- LogP
- 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one
- 6'-BROMO-2'-HYDROXYACETOPHENONE
- 2-Acetyl-3-bromophenol
- RW3108
- BC005045
- SY038184
- AB0025492
- W6967
- ST24020995
- 6 inverted exclamation mark -Bromo-2 inverted exclamati
- SB37656
- DB-362702
- MFCD13193630
- SCHEMBL3712557
- DTXSID60695779
- 55736-69-1
- FS-3530
- 6 inverted exclamation mark -Bromo-2 inverted exclamation mark -hydroxyacetophenone
- CS-W019055
- AKOS015998618
- 1-(2-bromo-6-hydroxyphenyl)ethan-1-one
-
- MDL: MFCD13193630
- インチ: 1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3
- InChIKey: XESQSKZNMZZAEQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1C(C([H])([H])[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 213.96291
- どういたいしつりょう: 213.96294g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 37.3
1-(2-bromo-6-hydroxyphenyl)ethan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C
1-(2-bromo-6-hydroxyphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM194073-5g |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | 95+% | 5g |
$455 | 2022-06-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897195-10g |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | 97% | 10g |
5,416.20 | 2021-05-17 | |
Chemenu | CM194073-10g |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | 95+% | 10g |
$737 | 2021-06-16 | |
Chemenu | CM194073-25g |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | 95+% | 25g |
$1328 | 2021-06-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0349-500mg |
1-(2-Bromo-6-hydroxy-phenyl)-ethanone |
55736-69-1 | 97% | 500mg |
983.73CNY | 2021-05-08 | |
Ambeed | A235940-5g |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | 97% | 5g |
$240.0 | 2025-02-26 | |
Chemenu | CM194073-1g |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | 95+% | 1g |
$165 | 2021-06-16 | |
Fluorochem | 210898-250mg |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | 95% | 250mg |
£56.00 | 2022-03-01 | |
Key Organics Ltd | FS-3530-10MG |
1-(2-Bromo-6-hydroxyphenyl)ethanone |
55736-69-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
eNovation Chemicals LLC | D695582-10g |
6'-Bromo-2'-hydroxyacetophenone |
55736-69-1 | 98% | 10g |
$460 | 2024-07-20 |
1-(2-bromo-6-hydroxyphenyl)ethan-1-one 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
1-(2-bromo-6-hydroxyphenyl)ethan-1-oneに関する追加情報
1-(2-Bromo-6-Hydroxyphenyl)Ethan-1-One: A Comprehensive Overview
1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one, also known by its CAS number 55736-69-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, material science, and organic synthesis. The molecule consists of a ketone group attached to a brominated phenol derivative, making it a valuable intermediate in the synthesis of complex molecules.
The structural features of 1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one include a benzene ring substituted with a bromine atom at the 2-position and a hydroxyl group at the 6-position. The ketone group is located at the 1-position of the ethanone moiety. This arrangement imparts unique electronic and steric properties to the molecule, which are exploited in various chemical reactions. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly those with potential anticancer and antimicrobial activities.
In terms of chemical properties, 1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various reaction conditions has been extensively studied, with findings indicating that it is resistant to hydrolysis under neutral conditions but can undergo nucleophilic substitution reactions under basic conditions. This makes it an ideal candidate for use in Suzuki-Miyaura coupling reactions, where the bromine atom can be replaced with other functional groups to generate diverse derivatives.
The synthesis of 1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one typically involves multi-step processes, often starting from readily available aromatic precursors. One common approach involves the Friedel-Crafts acylation of bromophenol derivatives, followed by oxidation or other functionalization steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
The applications of 1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one span across multiple domains. In drug discovery, it serves as a building block for constructing bioactive molecules with complex architectures. For instance, researchers have utilized this compound to develop analogs that target specific enzymes involved in cancer progression. In material science, it has been employed as a precursor for generating advanced polymers and nanoparticles with tailored properties.
In addition to its synthetic applications, 1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one has shown promise in catalytic processes. Its ability to act as both an electrophilic and nucleophilic partner makes it valuable in asymmetric catalysis and organocatalysis. Recent studies have demonstrated its utility in enantioselective reactions, paving the way for its use in the production of chiral pharmaceutical intermediates.
The environmental impact of 1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one has also been a subject of interest. Researchers have investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under microbial action. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, 1-(2-Bromo-6-Hydroxyphenyl)ethan-1-one, with its unique structure and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications across diverse fields highlight its significance as an essential building block in modern organic synthesis. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its role in advancing scientific innovation.
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